1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAOYLWTJMRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
This is the most common synthetic strategy for preparing 1-(5-bromo-2-fluorophenyl)propan-2-amine hydrochloride:
Step 1: Formation of Imine or Schiff Base
5-bromo-2-fluorobenzaldehyde reacts with a suitable amine precursor, such as isopropylamine or a protected amine, under mild conditions to form an imine intermediate.Step 2: Reduction of Imine to Amine
The imine is then reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2 with Pd/C). This step yields the free base of 1-(5-bromo-2-fluorophenyl)propan-2-amine.Step 3: Conversion to Hydrochloride Salt
The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, enhancing the compound's stability and solubility for handling and storage.
Organolithium and Alkylation Route
An alternative synthetic approach involves organometallic chemistry:
Step 1: Lithiation of 5-bromo-2-fluorobenzene
Treatment of 5-bromo-2-fluorobenzene with a strong base such as n-butyllithium at low temperature generates the (5-bromo-2-fluorophenyl)lithium intermediate.Step 2: Reaction with Alkyl Halide
The organolithium species is then reacted with an alkyl halide bearing an amine precursor moiety or a protected amine group to introduce the propan-2-amine side chain.Step 3: Deprotection and Salt Formation
If protective groups are used, they are removed under acidic or basic conditions, followed by conversion to the hydrochloride salt as described above.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imine formation | 5-bromo-2-fluorobenzaldehyde + isopropylamine, room temp, solvent (e.g., ethanol) | >85 | Mild conditions, monitored by TLC |
| 2 | Reduction | NaBH4 or NaBH3CN, methanol or ethanol, 0-25 °C | 70-90 | Selective reduction of imine to amine |
| 3 | Salt formation | HCl gas or HCl in solvent, 0-25 °C | Quantitative | Precipitation of hydrochloride salt |
Analytical and Purification Techniques
Purification: The crude product is purified by recrystallization from solvents such as ethanol/ether mixtures or by preparative chromatography to achieve high purity.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and substitution pattern.
- Mass spectrometry (MS) verifies molecular weight (268.55 g/mol for hydrochloride).
- Melting point and elemental analysis confirm purity.
Research Findings and Optimization Notes
The presence of both bromine and fluorine on the aromatic ring influences the reactivity during lithiation and reductive amination steps, requiring careful control of reaction temperature and stoichiometry to avoid side reactions.
The hydrochloride salt form improves compound handling, stability, and solubility in aqueous media, which is critical for downstream applications in medicinal chemistry.
Industrial synthesis optimizes solvent choice, reaction time, and temperature to maximize yield and minimize impurities.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Aldehyde + amine → imine → reduction → salt formation | Straightforward, mild conditions, high yield | Requires careful control of reduction |
| Organolithium Alkylation | Lithiation → alkylation → deprotection → salt formation | Versatile for side chain modification | Sensitive to moisture, requires low temp |
| Direct Substitution (less common) | Halogenated aromatic + amine precursor | Potentially fewer steps | More complex purification, lower selectivity |
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3 in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is an organic compound characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, linked to a propan-2-amine structure. Its molecular formula is C10H12BrF·HCl, and it possesses unique chemical properties that make it suitable for various applications.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets relevant to various diseases. For instance, the presence of halogen atoms can enhance binding affinity to specific receptors or enzymes.
Case Study: Antidepressant Activity
A study assessed the antidepressant-like effects of similar compounds in animal models. The results indicated that compounds with similar structures exhibited significant activity in reducing depressive behaviors, suggesting that 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride could be explored further for similar therapeutic effects .
Organic Synthesis
This compound serves as an effective building block in organic synthesis, particularly in the synthesis of peptide bonds. It is utilized as an organic buffer in biological and biochemical applications, facilitating reactions that require specific pH levels .
Data Table: Synthesis Applications
| Application | Description | Reference |
|---|---|---|
| Peptide Synthesis | High yielding for peptide coupling reactions | |
| Organic Buffer | Maintains pH in biochemical assays |
Nanotechnology
Research has indicated that derivatives of amines can be employed in nanotechnology for creating nanomaterials with specific properties. The incorporation of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride into nanostructures could lead to enhanced electronic or optical properties due to its unique chemical structure.
Case Study: Nanoparticle Synthesis
A recent study demonstrated the use of amine derivatives in synthesizing nanoparticles with tailored functionalities. The incorporation of halogenated amines showed improved stability and reactivity, which could be extrapolated to the use of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenylpropan-2-amine Derivatives
Table 1: Structural and Molecular Comparison
Key Observations
Cyclopropane and Heterocyclic Analogs
Metabolic and Transporter Interactions
This suggests halogenated propan-2-amine derivatives may exhibit favorable metabolic stability.
Biological Activity
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is C9H10BrFClN. The presence of bromine and fluorine in its structure enhances its interaction with various biological targets, making it a valuable compound for research in biochemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrFClN |
| Molecular Weight | 250.54 g/mol |
| Solubility | Soluble in water and DMSO |
| Melting Point | 150-152 °C |
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride exhibits its biological activity primarily through the modulation of enzyme activity and receptor binding. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to various targets, which can lead to significant pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that this compound possesses a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
In vitro studies have demonstrated that 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride has significant antimicrobial effects against various pathogens. For example, it has shown activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several derivatives of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride. The results indicated that compounds with similar structures exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with some derivatives showing enhanced effects when used in combination with other antibiotics like Ciprofloxacin .
- Cancer Research : Another investigation focused on the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through modulation of specific signaling pathways related to cell survival and proliferation .
Applications in Drug Development
The compound serves as an intermediate in synthesizing more complex pharmaceuticals, including antidepressants and antipsychotics. Its unique structural features allow for modifications that can enhance therapeutic efficacy while reducing side effects.
Summary of Applications:
- Pharmaceutical Synthesis : Used as a building block for creating new drugs.
- Therapeutic Research : Investigated for anti-inflammatory and anticancer properties.
- Biochemical Studies : Explored for its interactions with biological targets to understand disease mechanisms.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride to improve yield and purity?
- Methodology : Use iterative process optimization, varying reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (polar aprotic vs. non-polar), and catalyst loading (e.g., Pd-based catalysts for coupling reactions). Monitor intermediates via LC-MS to identify bottlenecks . For halogenated intermediates like 5-bromo-2-fluorobenzaldehyde derivatives, consider regioselective bromination/fluorination protocols to minimize byproducts . Post-synthesis purification should employ gradient elution in reverse-phase HPLC with C18 columns, adjusting mobile phase pH to enhance separation .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Combine NMR (¹H/¹³C/¹⁹F) for stereochemical confirmation and halogen positioning , HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve ambiguities in substituent orientation . For purity assessment, use DSC (differential scanning calorimetry) to detect polymorphic impurities and TGA (thermogravimetric analysis) to evaluate hygroscopicity .
Q. How should stability studies be designed for this hydrochloride salt under varying storage conditions?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Use HPLC-UV to track degradation products (e.g., dehalogenation or amine oxidation). Compare results with control samples stored at -20°C. Solvent selection for stock solutions should prioritize inertness (e.g., DMSO-d6 for NMR stability) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing halogenated amphetamine derivatives like this compound?
- Methodology : Employ quantum mechanical calculations (DFT) to model transition states in bromine/fluorine substitution reactions. Use software like Gaussian or ORCA to simulate regioselectivity in aromatic electrophilic substitution . Pair computational results with experimental validation via kinetic isotope effect studies to confirm mechanistic hypotheses .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?
- Methodology : For conflicting NMR/X-ray data, perform dynamic NMR experiments at variable temperatures to assess conformational flexibility. If crystallography reveals unexpected substituent orientations (e.g., para vs. meta positioning), re-evaluate synthetic routes for potential isomerization during workup . Cross-validate with IR spectroscopy to detect hydrogen bonding that may influence NMR shifts .
Q. What reactor design considerations are essential for scaling up its synthesis while maintaining stereochemical control?
- Methodology : Use continuous-flow reactors to enhance heat/mass transfer for exothermic amination steps. Optimize residence time to prevent racemization, and integrate in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring . For heterogeneous catalysis, evaluate fixed-bed vs. slurry reactors to balance catalyst recovery and reaction efficiency .
Q. How can researchers investigate this compound’s interactions with biological targets (e.g., monoamine transporters) using structure-activity relationship (SAR) models?
- Methodology : Perform molecular docking simulations (AutoDock Vina) to map halogen-π interactions between the bromo-fluorophenyl group and target binding pockets. Validate predictions with radioligand displacement assays (e.g., [³H]nisoxetine for norepinephrine transporter affinity). Use QSAR models to correlate electronic effects (Hammett σ values) of substituents with binding potency .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values for this compound?
- Methodology : Calculate logP using fragment-based methods (e.g., Crippen’s method) and compare with experimental shake-flask/HPLC-derived values. If deviations exceed ±0.5 units, reassess solvent system polarity or investigate intramolecular hydrogen bonding via NOESY NMR . Consider ionic strength adjustments in buffer solutions to account for hydrochloride salt dissociation .
Methodological Gaps & Recommendations
- Synthetic Challenges : Limited published data on regioselective functionalization of 5-bromo-2-fluorophenyl derivatives. Proposal: Systematic study of directing group effects (e.g., –NO₂ or –OMe) on halogenation .
- Analytical Limitations : No standardized protocols for detecting trace degradation products. Proposal: Develop UPLC-MS/MS methods with sub-ppm detection limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
